(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide

Opioid pharmacology GPCR functional selectivity Conformationally constrained peptide design

(3R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide (CAS 190961-50-3), also known as D-Tic-OH·HBr or (R)-Tic hydrobromide, is a non-natural, conformationally constrained α-amino acid that serves as a chirally locked analog of phenylalanine. The tetrahydroisoquinoline (Tic) scaffold restricts the χ1 and χ2 torsional angles of the phenylalanine side chain, fundamentally altering peptide backbone flexibility and receptor pharmacophore presentation.

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
Cat. No. B12335525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide
Molecular FormulaC10H12BrNO2
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESC1C(NCC2=CC=CC=C21)C(=O)O.Br
InChIInChI=1S/C10H11NO2.BrH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m1./s1
InChIKeyJCPYSZVJRRFVQW-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Hydrobromide: Chiral Constrained Amino Acid for Peptide-Based Drug Discovery


(3R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrobromide (CAS 190961-50-3), also known as D-Tic-OH·HBr or (R)-Tic hydrobromide, is a non-natural, conformationally constrained α-amino acid that serves as a chirally locked analog of phenylalanine [1]. The tetrahydroisoquinoline (Tic) scaffold restricts the χ1 and χ2 torsional angles of the phenylalanine side chain, fundamentally altering peptide backbone flexibility and receptor pharmacophore presentation [2]. As the (3R)-enantiomer in its hydrobromide salt form (C₁₀H₁₂BrNO₂, MW 258.11), this compound is a critical building block for solid-phase peptide synthesis (SPPS) of conformationally restricted bioactive peptides targeting G protein-coupled receptors (GPCRs), including opioid, bradykinin, and vasopressin receptors [1][3].

Why (3R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Hydrobromide Cannot Be Interchanged with Racemic Tic, L-Tic, or Free Base Forms


The (3R)-configured Tic hydrobromide occupies a unique position in the constrained amino acid landscape that defies generic substitution along three axes: enantiomeric configuration, salt form, and conformational constraint profile. Simply replacing D-Tic·HBr with the racemic mixture, the (3S)-enantiomer (L-Tic), or the free base introduces quantifiable liabilities documented in the peer-reviewed literature. D-Tic vs L-Tic at an equivalent peptide position can produce opposite functional pharmacology—agonist vs antagonist behavior at the same receptor [1]. Within a single peptide scaffold, substituting L-Tic for D-Tic can reduce receptor binding affinity by up to 2000-fold [2]. Furthermore, Pictet-Spengler synthesis of Tic from enantiopure phenylalanine proceeds with 32% racemization [3], meaning procured material lacking verified enantiomeric excess carries a substantial risk of contamination by the opposite enantiomer. The hydrobromide salt form additionally confers meaningful advantages in aqueous solubility and long-term solid-state stability over the free amino acid [4].

Quantitative Differentiation Evidence for (3R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Hydrobromide vs Closest Analogs and Alternatives


Enantiomer-Dependent Functional Selectivity Switch: D-Tic vs L-Tic Converts a Delta-Selective Antagonist into a Mu-Selective Agonist in the Same Peptide Scaffold

In the tetrapeptide series H-Tyr-Xaa-Phe-Phe-NH₂, substituting the conformationally restricted D-Tic at position 2 produces a potent mu-selective full agonist, whereas the identical substitution with L-Tic at the same position yields a potent delta-selective antagonist [1]. This constitutes a complete functional inversion—agonist vs antagonist—at distinct opioid receptor subtypes driven solely by the Tic enantiomer configuration [1][2].

Opioid pharmacology GPCR functional selectivity Conformationally constrained peptide design

2000-Fold Binding Affinity Differential: D-Tic⁷ vs L-Tic⁷ in the Bradykinin B2 Receptor Antagonist HOE-140 Scaffold

In the clinically characterized bradykinin B2 receptor antagonist D-Arg⁰[Hyp³,Thi⁵,D-Tic⁷,Oic⁸]bradykinin (HOE-140), replacement of D-Tic at position 7 with L-Tic produces a 2000-fold loss in receptor binding affinity [1]. The D-Tic-containing HOE-140 binds with Ki = 0.11 nM, whereas the L-Tic diastereomer (WIN 65365) binds with Ki = 130 nM [1]. This affinity differential is mechanistically linked to the ability of D-Tic to stabilize a type II′ β-turn conformation in the carboxy-terminal region of the peptide, a structural feature that is completely absent in the L-Tic-containing analog [1].

Bradykinin receptor antagonism GPCR binding affinity Conformational analysis

Racemization During Pictet-Spengler Synthesis: 32% Loss of Enantiomeric Purity Necessitates Verified Chiral Purity for Procurement

The standard synthetic route to Tic proceeds via Pictet-Spengler condensation of phenylalanine with formaldehyde. When enantiopure L-phenylalanine is used as the starting material, the resulting (S)-Tic product undergoes 32% racemization under typical reaction conditions, as documented by ¹H-NMR analysis with chiral shift reagents [1][2]. This inherent racemization liability means that Tic material sourced without explicit, batch-specific enantiomeric excess (ee) certification carries a high risk of contamination by the opposite enantiomer. Enzymatic resolution using chicken liver acetone powder has been demonstrated to resolve racemic Tic esters into enantiomerically pure (R)- and (S)-forms with excellent enantioselectivity [3].

Enantiomeric purity Pictet-Spengler cyclization Peptide building block quality control

Hydrobromide Salt Form: Enhanced Aqueous Solubility and Solid-State Oxidative Stability vs Free Base Amino Acid

Amine hydrobromide salts, as a class, exhibit significantly higher aqueous solubility than their corresponding free bases, facilitating solution-phase peptide coupling reactions and improving handling in aqueous buffer systems [1]. Additionally, hydrobromide salts demonstrate superior resistance to oxidative discoloration (aging) during long-term storage compared to free amine bases, a property attributed to protonation of the amine nitrogen reducing its susceptibility to atmospheric oxidation [1]. The molecular formula C₁₀H₁₂BrNO₂ and molecular weight of 258.11 g/mol for the hydrobromide salt (vs 177.20 g/mol for the free base, C₁₀H₁₁NO₂) must be accounted for in stoichiometric calculations during SPPS coupling .

Salt form selection Aqueous solubility Solid-state stability

D-Tic Substitution in Gramicidin S: Sharp Decrease in Hemolytic Toxicity with Modest but Significant Improvement in Therapeutic Index vs D-Phe Parent

In the cyclic decapeptide antibiotic gramicidin S, replacing the D-Phe residues at the β-turn positions with D-Tic preserves the overall β-sheet conformation (confirmed by NMR) while producing a sharp decrease in hemolytic effect against human red blood cells [1]. This reduction in hemolysis translates into a modest but statistically significant increase in therapeutic index (TI), calculated as HC₅₀/MIC ratio [1]. The structural basis for this improvement was elucidated by NMR: a shortened distance between the D-Tic aromatic ring and the Orn δ-amino group alters the peptide's membrane interaction profile [1].

Antimicrobial peptides Therapeutic index Hemolytic toxicity

D-Tic Enforces Type II′ β-Turn Conformation: Structural Prerequisite for High-Affinity GPCR Antagonism Across Receptor Families

Across multiple GPCR systems, D-Tic residues at strategic positions consistently stabilize type II′ β-turn conformations that are essential for high-affinity receptor antagonism. In the bradykinin B2 antagonist HOE-140, D-Tic⁷ enforces a type II′ β-turn in the carboxy-terminal tetrapeptide region—a conformation completely absent in the L-Tic⁷ stereoisomer WIN 65365 [1]. Similarly, in cyclic pentapeptide bradykinin antagonists of the general structure c[Pro-aa(i)-D-Tic-Oic-aa(i+3)], D-Tic is the critical residue that nucleates the type II′ β-turn pharmacophore [2]. In opioid peptides, the D-Tic side-chain adopts a gauche(−) conformation that positions the aromatic ring for μ-receptor agonism, whereas L-Tic adopts a different rotameric state compatible with δ-receptor antagonism [3]. This conformational enforcement is unique to the Tic scaffold among constrained phenylalanine analogs (Tic vs Sic vs Hic vs Nic), where ring size directly modulates CCK₂ receptor affinity [4].

Peptide conformation β-turn peptidomimetics GPCR antagonist design

Optimal Application Scenarios for (3R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Hydrobromide Based on Quantitative Differentiation Evidence


Mu-Selective Opioid Agonist Design Requiring D-Tic² Pharmacophore for Agonist Activity

Programs developing mu-opioid receptor agonists with reduced delta-receptor activation should prioritize (3R)-Tic·HBr as the position-2 building block. As demonstrated by Schiller et al., D-Tic at position 2 of the Tyr-Tic-Phe-Phe scaffold produces a mu-selective full agonist, whereas L-Tic at the same position generates a delta-selective antagonist [1]. This functional inversion cannot be achieved with racemic Tic or the (3S)-enantiomer. The hydrobromide salt ensures accurate stoichiometry in Fmoc-SPPS coupling and long-term reagent stability.

Bradykinin B2 Receptor Antagonist Development Leveraging D-Tic⁷ for Sub-Nanomolar Affinity via Type II′ β-Turn Stabilization

For bradykinin B2 antagonist programs, (3R)-Tic·HBr at position 7 (as in HOE-140) provides Ki = 0.11 nM binding affinity—a 2000-fold advantage over the (3S)-Tic diastereomer (Ki = 130 nM) [2]. The D-Tic residue uniquely enforces the type II′ β-turn conformation in the carboxy-terminal region that is essential for high-affinity B2 receptor interaction; L-Tic completely fails to adopt this bioactive conformation [2]. Both the enantiomeric identity and the β-turn-stabilizing pharmacophore are inseparable properties of (3R)-Tic.

Antimicrobial Peptide Engineering: Reducing Hemolytic Toxicity While Preserving Antibacterial Potency via D-Tic β-Turn Substitution

Antimicrobial peptide programs seeking to widen the therapeutic window between antibacterial activity and mammalian cytotoxicity should evaluate D-Tic substitution at β-turn positions. In the gramicidin S scaffold, replacing D-Phe with D-Tic produces a sharp decrease in hemolytic effect against human erythrocytes while maintaining antibacterial activity, resulting in a statistically significant improvement in therapeutic index [3]. NMR evidence attributes this to a shortened distance between the D-Tic aromatic ring and the Orn δ-amino group, altering membrane selectivity [3].

Conformationally Constrained Peptide Library Synthesis Requiring Verified Enantiomeric Purity Above 97% ee

For any peptide library or SAR campaign using Tic as a conformational constraint element, (3R)-Tic·HBr sourced with batch-specific enantiomeric excess certification is required, given the documented 32% racemization rate during standard Pictet-Spengler synthesis from enantiopure phenylalanine [4][5]. Enzymatic resolution methods using chicken liver acetone powder can provide optically pure (R)-Tic, but only if the resolution step is performed and verified analytically. Procurement specifications should require ≥97% ee by chiral HPLC as a minimum gate.

Quote Request

Request a Quote for (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.